

2-Amino-2-butylhexanoic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-2-butylhexanoic acid

Cat. No.: B112981

[Get Quote](#)

An In-depth Technical Guide on 2-Amino-2-butylhexanoic Acid

This technical guide provides a comprehensive overview of the chemical properties, general experimental methodologies, and potential biological context of **2-Amino-2-butylhexanoic acid**. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

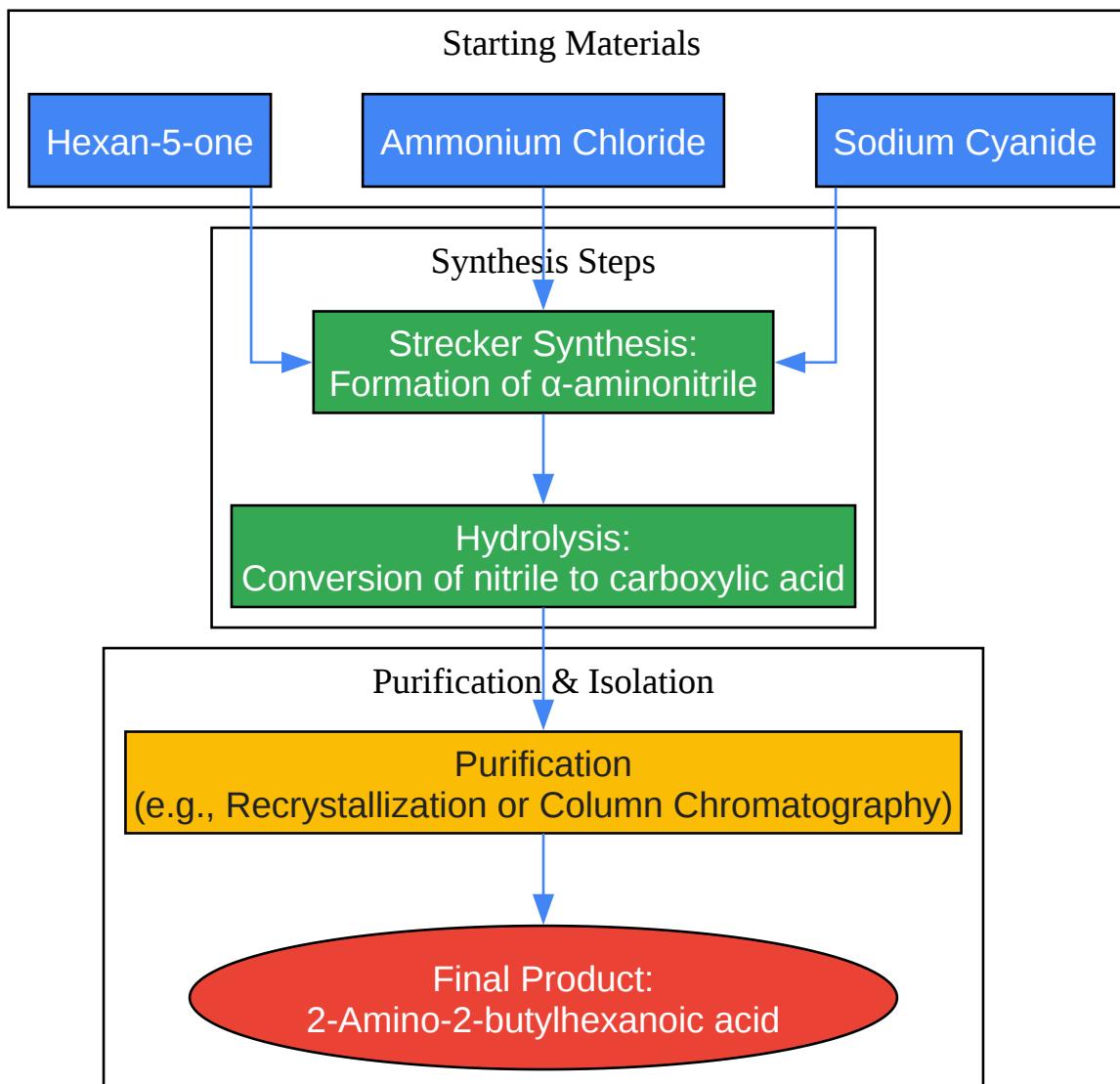
Core Chemical Properties

2-Amino-2-butylhexanoic acid, also known as 2-amino-2-n-butylhexanoic acid or dibutylglycine, is an alpha-disubstituted, non-proteinogenic amino acid.^[1] Its structure features a central alpha-carbon bonded to both a butyl and a hexyl group, in addition to the characteristic amino and carboxylic acid moieties.

Physicochemical Data

The following table summarizes the key quantitative properties of **2-Amino-2-butylhexanoic acid**.

Property	Value	Source
IUPAC Name	2-amino-2-butylhexanoic acid	[1]
CAS Number	7597-66-2	[1] [2]
Molecular Formula	C10H21NO2	[1] [2]
Molecular Weight	187.28 g/mol	[1] [2]
Exact Mass	187.157 Da	[1]
Density	0.975 g/cm ³	[1]
Boiling Point	294.8 °C at 760 mmHg	[1]
Flash Point	132.1 °C	[1]
LogP (Octanol-Water Partition Coefficient)	2.8492	[1]
Polar Surface Area (PSA)	63.32 Å ²	[1]
Storage Condition	Room Temperature / Sealed in dry, 2-8°C	[1] [2]


Experimental Protocols & Methodologies

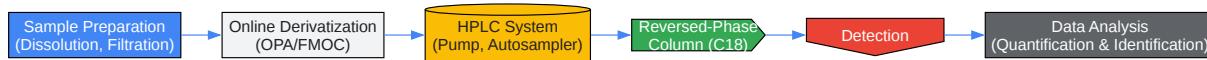
While specific, detailed experimental protocols for the synthesis and analysis of **2-Amino-2-butylhexanoic acid** are not extensively published, general methodologies for similar non-canonical amino acids are well-established. These can be adapted by researchers for this specific compound.

General Synthesis Approach

The synthesis of α,α -disubstituted amino acids like **2-Amino-2-butylhexanoic acid** typically involves multi-step chemical reactions. A common strategy is the Strecker synthesis or variations thereof, starting from a suitable ketone. Another approach involves the alkylation of a glycine equivalent.

Below is a conceptual workflow for a potential synthesis route.

[Click to download full resolution via product page](#)


Fig 1. Conceptual workflow for the synthesis of **2-Amino-2-butylhexanoic acid**.

Analytical Characterization

The identity and purity of synthesized **2-Amino-2-butylhexanoic acid** must be confirmed using modern analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods for separation and quantification, often coupled with Mass Spectrometry (MS) for definitive identification.

General HPLC-MS Protocol for Amino Acid Analysis:

- Sample Preparation: The sample is dissolved in a suitable solvent, typically an aqueous solution like 0.1 N HCl or a buffered mobile phase.[3] For complex biological matrices, a protein precipitation or solid-phase extraction step may be necessary.
- Derivatization (Optional but common): To enhance chromatographic separation and detection, amino acids are often derivatized. A common method uses ortho-phthalaldehyde (OPA) for primary amines and 9-fluorenyl-methyl chloroformate (FMOC) for secondary amines.[3] This step can be automated in modern HPLC systems.
- Chromatographic Separation: A reversed-phase column (e.g., C18) is typically used.[4] A gradient elution with two mobile phases is employed. For example:
 - Mobile Phase A: An aqueous solution with an acidic modifier (e.g., 0.1% formic acid).[4]
 - Mobile Phase B: An organic solvent like acetonitrile or methanol, also with an acidic modifier.[4]
- Detection:
 - UV/Fluorescence: If derivatized, detection can be done using a Diode Array Detector (DAD) or a Fluorescence Detector (FLD) at wavelengths appropriate for the chosen derivatizing agent.[3][5]
 - Mass Spectrometry (MS): An MS or tandem MS/MS detector provides mass-to-charge ratio data, enabling confirmation of the molecular weight and fragmentation pattern, which is highly specific for structural elucidation.[4][5]

[Click to download full resolution via product page](#)

Fig 2. General workflow for HPLC-based amino acid analysis.

Biological Activity and Context

The specific biological role and signaling pathways associated with **2-Amino-2-butylhexanoic acid** are not well-documented in scientific literature based on the available search results. However, the broader class of non-proteinogenic amino acids is of significant interest in drug discovery and metabolic research.

- **Antimicrobial Potential:** Structurally related fatty amino acids, such as (S)-2-aminooctanoic acid, have been used to modify antimicrobial peptides, resulting in a significant improvement in their antibacterial activity.[6][7] This suggests that **2-Amino-2-butylhexanoic acid** could be explored as a building block for creating novel peptide-based therapeutics.
- **Plant Elicitors:** Other modified amino acids, like 2-amino-3-methylhexanoic acid, have been identified as natural products in fungi and act as potent plant elicitors, inducing resistance against both temperature stress and pathogen attacks.[8][9]
- **Enzyme Inhibition:** Modified amino acids are often designed as enzyme inhibitors. For example, derivatives of 2-amino-6-boronohexanoic acid have been developed as highly potent inhibitors of the human arginase enzyme, with potential applications in treating myocardial ischemia-reperfusion injury.

Given these examples, **2-Amino-2-butylhexanoic acid** represents a compound of interest for screening in various biological assays, including those for antimicrobial, anticancer, and enzyme-inhibitory activities. Its unique α,α -disubstituted structure may confer increased metabolic stability or novel interaction capabilities with biological targets compared to natural amino acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.molbase.com [m.molbase.com]
- 2. 7597-66-2|2-Amino-2-butylhexanoic acid|BLD Pharm [bldpharm.com]
- 3. agilent.com [agilent.com]

- 4. mdpi.com [mdpi.com]
- 5. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Amino-2-butylhexanoic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112981#2-amino-2-butylhexanoic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com